molecular formula C6H7NO B2525177 (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile CAS No. 175881-33-1

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile

Cat. No. B2525177
M. Wt: 109.128
InChI Key: RJMBUEBVWQOCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including spectroscopy and X-ray diffraction3. These methods can provide information about the arrangement of atoms in a molecule and the types of bonds present3.


Chemical Reactions
The chemical reactions involving a compound depend on its structure and functional groups. For example, nitriles can be converted to amides through acid or base catalysis4.


Scientific Research Applications

Chemical Synthesis and Reactions

  • Conversion to Oxaspirohexanes and Subsequent Reactions: 2-Methyleneoxetanes can be efficiently converted to 4-oxaspiro[2.3]hexanes, which further react to form cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents (Bekolo & Howell, 2001).
  • Rearrangement to 2-Furanones: 5-Oxo-4-oxaspiro[2.3]hexanes (cyclopropanespiro-β-lactones) can be rearranged to 2(5H)-furanones and 2(3H)-furanones, a reaction promoted by metal catalysts (Geraghty, 1994).
  • Synthesis of epi-Oxetin: The reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes has been utilized for synthesizing epi-oxetin, an oxetane-containing beta-amino acid (Blauvelt & Howell, 2008).

Biological and Pharmacological Applications

  • Neuroprotective Effects: Compounds from Illicium lanceolatum fruits, including oxaspiro-carbon epimeric glycosides, demonstrate potential neuroprotective effects (Liu et al., 2019).
  • Synthesis of Biologically Active Compounds: 2-Oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile derivatives have shown acceptable biological effects and significant relationships between their structure and biological activity (Moghaddam‐manesh et al., 2020).

Synthetic Methods and Mechanisms

  • Ring-Opening Reactions: 1,5-Dioxaspiro[3.2]hexanes undergo ring-opening reactions with various nucleophiles, leading to alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes depending on the nucleophile used (Taboada et al., 2003).

Unique Strained Spiroheterocyclic Systems

  • Strained Ring Systems in Synthesis: Small strained spiroheterocyclic ring systems, including oxa- and dioxaspiropentanes/hexanes, have shown varied reactivity patterns due to their unique physical properties and have been applied in synthesizing natural and unnatural products (Duffy et al., 2009).

Safety And Hazards

properties

IUPAC Name

1-oxaspiro[2.3]hexane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMBUEBVWQOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile

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